molecular formula C19H20N8S2 B300749 1-(2,6-dimethylphenyl)-5-[({[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole

1-(2,6-dimethylphenyl)-5-[({[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)sulfanyl]-1H-tetraazole

Cat. No.: B300749
M. Wt: 424.6 g/mol
InChI Key: NPHFDKAEYQLXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-[methylenebis(thio)]bis[1-(2,6-dimethylphenyl)-1H-tetrazole] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[methylenebis(thio)]bis[1-(2,6-dimethylphenyl)-1H-tetrazole] typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The intermediate product is then treated with formaldehyde to introduce the methylenebis(thio) linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,5’-[methylenebis(thio)]bis[1-(2,6-dimethylphenyl)-1H-tetrazole] can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the methylenebis(thio) linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5,5’-[methylenebis(thio)]bis[1-(2,6-dimethylphenyl)-1H-tetrazole] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5’-[methylenebis(thio)]bis[1-(2,6-dimethylphenyl)-1H-tetrazole] involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. The methylenebis(thio) linkage provides additional binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Methylenebisthio)bis(1-phenyl-1H-tetrazole): Similar structure but with phenyl groups instead of 2,6-dimethylphenyl groups.

    1-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethylsulfanyl]tetrazole: Another tetrazole derivative with different substituents.

Uniqueness

5,5’-[methylenebis(thio)]bis[1-(2,6-dimethylphenyl)-1H-tetrazole] is unique due to the presence of 2,6-dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The methylenebis(thio) linkage also adds to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N8S2

Molecular Weight

424.6 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-5-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylmethylsulfanyl]tetrazole

InChI

InChI=1S/C19H20N8S2/c1-12-7-5-8-13(2)16(12)26-18(20-22-24-26)28-11-29-19-21-23-25-27(19)17-14(3)9-6-10-15(17)4/h5-10H,11H2,1-4H3

InChI Key

NPHFDKAEYQLXKR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCSC3=NN=NN3C4=C(C=CC=C4C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCSC3=NN=NN3C4=C(C=CC=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.